molecular formula C24H33NO5S B1513015 (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate CAS No. 1105703-25-0

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate

Cat. No.: B1513015
CAS No.: 1105703-25-0
M. Wt: 447.6 g/mol
InChI Key: JXNAFTKYZKXBNH-YFBGFLEQSA-N
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Description

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate is a chiral amine salt characterized by a cyclohexane backbone substituted with an ethyl ester group and a phenylethylamine moiety. The compound features two stereocenters: the (1S,2R) configuration on the cyclohexane ring and the (R)-configuration on the 1-phenylethyl substituent. The 4-methylbenzenesulfonate (tosylate) counterion enhances crystallinity and stability, making it advantageous for synthetic and pharmaceutical applications .

Key structural attributes include:

  • Cyclohexane ring: Provides conformational rigidity.
  • Ethyl ester: Influences lipophilicity and metabolic stability.
  • Phenylethylamine group: Contributes to stereoselective interactions, relevant in receptor-targeted drug design.
  • Tosylate counterion: Improves solubility in polar aprotic solvents compared to freebase forms.

Properties

IUPAC Name

ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexane-1-carboxylate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.C7H8O3S/c1-3-20-17(19)15-11-7-8-12-16(15)18-13(2)14-9-5-4-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,9-10,13,15-16,18H,3,7-8,11-12H2,1-2H3;2-5H,1H3,(H,8,9,10)/t13-,15+,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNAFTKYZKXBNH-YFBGFLEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC1NC(C)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCCC[C@H]1N[C@H](C)C2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856294
Record name 4-Methylbenzene-1-sulfonic acid--ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105703-25-0
Record name 4-Methylbenzene-1-sulfonic acid--ethyl (1S,2R)-2-{[(1R)-1-phenylethyl]amino}cyclohexane-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate, also known by its chemical structure and various synonyms, is a chiral compound with potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C24H33NO5SC_{24}H_{33}NO_5S, with a molecular weight of approximately 447.59g/mol447.59\,g/mol. It features a cyclohexane ring, an ethyl ester group, and an amino group attached to a phenethyl moiety. The presence of the 4-methylbenzenesulfonate group enhances its solubility and stability, which are critical for biological applications.

PropertyValue
Molecular FormulaC24H33NO5S
Molecular Weight447.59 g/mol
CAS Number1105703-25-0
LogP6.1725

Biological Activity Overview

Research indicates that compounds with structural similarities to (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate often exhibit significant biological activities. These include:

  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, potentially inhibiting the growth of certain bacterial strains.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal that it may selectively target cancer cell lines while sparing normal cells.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.

The biological activity of (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate is believed to be mediated through several mechanisms:

  • Receptor Interaction : It may interact with specific receptors involved in neurotransmission and cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit enzymes that play roles in inflammation and cancer progression.
  • Cell Cycle Regulation : Evidence suggests it may affect cell cycle dynamics, promoting apoptosis in malignant cells.

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy against Staphylococcus aureus and found significant inhibition at concentrations as low as 10μM10\,\mu M.
  • Cytotoxicity Assessment : Research conducted at VCU Scholars Compass demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells with an IC50 value of 25μM25\,\mu M.

Computational Predictions

Computational methods such as PASS (Prediction of Activity Spectra for Substances) have been employed to predict the biological activity spectrum of (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate. These predictions indicate potential activities against various targets including:

  • Anti-inflammatory agents
  • Anticancer drugs
  • Antimicrobial agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Counterion Variants: Tosylate vs. Hydrochloride Salts

The hydrochloride salt of the analogous amine, (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate hydrochloride (CAS 1346773-51-0), shares the same amine-ester backbone but replaces the tosylate with a chloride ion. Key differences include:

Property Tosylate Salt Hydrochloride Salt
Counterion 4-Methylbenzenesulfonate Chloride
Solubility Higher in ethyl acetate/DMSO Higher in water/MeOH
Crystallinity Superior (patent-grade isolation) Moderate
Synthetic Yield Not reported Not reported

The tosylate’s bulky aromatic counterion may reduce hygroscopicity, favoring storage, while the hydrochloride’s simplicity aids in aqueous reaction systems .

Ring Size and Substituent Modifications

Cyclobutane and Cyclopentane Analogs

The patent EP 4 374 877 A2 describes methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride and cyclopentanecarboxylate analogs. These feature smaller, more strained rings and methylamino substituents instead of phenylethyl groups:

Compound Ring Size Substituent Counterion Key NMR Data (DMSO-d6)
Methyl 1-(methylamino)cyclobutanecarboxylate 4-membered Methylamino Tosylate δ 7.48 (d, J=7.9 Hz, aromatic)
Target Compound (Tosylate) 6-membered Phenylethylamino Tosylate Not provided

The methylamino group reduces steric bulk compared to the phenylethyl group, altering binding affinity in chiral environments .

Cyclopropane Derivatives

Ethyl (1S,2S)-2-(4-Biphenylyl)cyclopropanecarboxylate (CAS 56319-02-9) substitutes the cyclohexane with a cyclopropane ring and a biphenylyl group. This compound’s molecular formula (C18H18O2) reflects reduced nitrogen content, limiting its utility in amine-mediated catalysis compared to the target compound .

Ester and Aromatic Substituent Variations

lists ethyl ether derivatives with halogenated aryl groups (e.g., 4-chlorophenyl, imidazolyl). These lack the cyclohexane backbone and amine functionality, rendering them unsuitable for applications requiring chiral amine intermediates. However, their electron-withdrawing substituents (e.g., Cl, SO2) enhance electrophilicity, a trait absent in the target compound’s electron-rich tosylate system .

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves two main stages:

The synthetic route typically starts from optically pure cyclohexanecarboxylate derivatives and chiral amines, followed by salt formation with 4-methylbenzenesulfonic acid.

Preparation of the Chiral Amino Ester Intermediate

The key intermediate, ethyl 2-amino-2-cyanoacetate derivatives or related amino esters, can be synthesized via reductive amination or nucleophilic substitution involving chiral amines such as (R)-1-phenylethylamine.

Typical method:

  • Reaction of ethyl 2-cyanoacetate with (R)-1-phenylethylamine under controlled conditions to form the amino ester.
  • Use of hydrogenation catalysis (e.g., platinum on carbon) for reduction steps if needed.
  • Control of stereochemistry is critical, often achieved by using optically pure starting materials.

Example from related amino ester tosylate synthesis:

Parameter Details
Starting materials Cyanoacetic acid ethyl ester, (R)-1-phenylethylamine
Catalyst Platinum dispersed on carbon (5%)
Reaction conditions Hydrogen pressure ~10 bar, ambient temperature
Solvents Methanol, ethyl acetate, toluene
Yield 74.9% to 93.4% depending on exact procedure
Purification Filtration, recrystallization from ethyl acetate
Salt formation Addition of 4-methylbenzenesulfonic acid monohydrate in methanol followed by toluene addition

This approach is adapted for the synthesis of the amino ester intermediate before salt formation.

Formation of the 4-Methylbenzenesulfonate Salt

The final step involves the reaction of the chiral amino ester with 4-methylbenzenesulfonic acid (tosylic acid) to form the tosylate salt. This step improves the compound's solubility profile and crystallinity.

Typical procedure:

  • Dissolve the amino ester in a suitable solvent such as methanol.
  • Add 4-methylbenzenesulfonic acid monohydrate in stoichiometric amounts.
  • Stir the mixture to allow salt formation.
  • Concentrate the solution under reduced pressure.
  • Add a non-polar solvent such as toluene to induce crystallization.
  • Cool the mixture to 4°C and allow the salt to precipitate.
  • Filter, wash with toluene, and dry.

This method yields a crystalline salt with high purity and defined stereochemistry.

Comparative Data Table on Preparation Parameters

Step Reagents/Conditions Catalyst/Agent Solvent(s) Yield (%) Notes
Amino ester synthesis Ethyl 2-cyanoacetate + (R)-1-phenylethylamine Pt/C (5%) hydrogenation Methanol, ethyl acetate 74.9-93.4 Hydrogen pressure ~10 bar, ambient temp
Salt formation Amino ester + 4-methylbenzenesulfonic acid None (acid-base reaction) Methanol, toluene High Crystallization at 4°C, filtration & drying
Alternative synthesis Chiral amines + cyclohexanecarboxylate derivatives Various bases (KOtBu, NaOMe) DMF, DMSO, THF (examples) Variable Used in related compounds synthesis

Summary of Research Findings

  • The preparation of (1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate relies on stereoselective synthesis of the amino ester followed by salt formation.
  • Hydrogenation over platinum catalysts under mild conditions is effective for maintaining stereochemistry and achieving high yields.
  • Salt formation with 4-methylbenzenesulfonic acid enhances compound stability and facilitates purification.
  • The use of optically pure starting materials and controlled reaction conditions is essential to preserve chirality.
  • Related patents and literature underscore the importance of base selection and solvent choice in optimizing reaction efficiency.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The synthesis involves enantioselective amination of cyclohexane derivatives followed by esterification and sulfonation. Key optimization strategies include:
  • Temperature Control : Maintaining 0–5°C during amination to minimize racemization .
  • Chiral Catalysts : Using (R)-1-phenylethylamine to direct stereochemistry at the amino group .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .
  • Purification : Recrystallization with ethanol/water (7:3 v/v) improves enantiomeric purity .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry and functional groups?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify cyclohexane ring conformation and ester/amine linkages. Nuclear Overhauser Effect (NOE) experiments validate spatial arrangement of substituents .
  • X-ray Crystallography : Resolves absolute configuration, particularly for the cyclohexane and 4-methylbenzenesulfonate moieties .
  • IR Spectroscopy : Confirms ester (C=O stretch at ~1720 cm1^{-1}) and sulfonate (S=O stretches at 1170–1370 cm1^{-1}) groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in fume hoods due to potential volatile byproducts .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can kinetic resolution address low enantiomeric excess (ee) in the final product?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol (85:15) to monitor ee. Adjust reaction time or catalyst loading if ee <95% .
  • Enzymatic Resolution : Lipase B from Candida antarctica in toluene selectively hydrolyzes the undesired ester enantiomer, enriching ee to >99% .

Q. What mechanistic insights explain contradictory biological activity data in structurally similar derivatives?

  • Methodological Answer :
  • Receptor Docking Studies : Molecular dynamics simulations reveal that the 4-methylbenzenesulfonate group sterically hinders binding to off-target receptors, reducing false positives .
  • Metabolic Stability Assays : LC-MS/MS identifies rapid sulfonate cleavage in certain cell lines, explaining variability in IC50_{50} values .

Q. How does the 4-methylbenzenesulfonate group influence reactivity in derivatization reactions?

  • Methodological Answer :
  • Electrophilic Aromatic Substitution : The sulfonate group deactivates the benzene ring, directing reactions to meta positions. Use Friedel-Crafts acylation at 80°C with AlCl3_3 for controlled functionalization .
  • Nucleophilic Displacement : Replace the sulfonate group with thiols or amines under microwave irradiation (100°C, 30 min) .

Q. What strategies mitigate side reactions during cyclohexane ring formation?

  • Methodological Answer :
  • Lewis Acid Catalysts : SnCl4_4 suppresses β-hydride elimination during cyclization .
  • Low-Temperature Quenching : Rapid cooling to -20°C after ring closure minimizes retro-aldol side reactions .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • QSAR Models : Train models on logP and polar surface area data to predict blood-brain barrier permeability .
  • Density Functional Theory (DFT) : Calculate transition-state energies to prioritize synthetically accessible analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
(1S,2R)-Ethyl 2-(((R)-1-phenylethyl)amino)cyclohexanecarboxylate 4-methylbenzenesulfonate

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